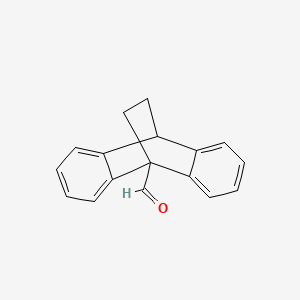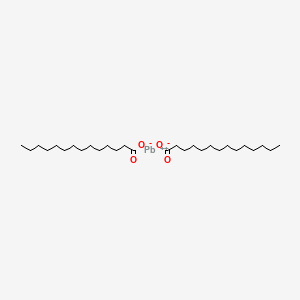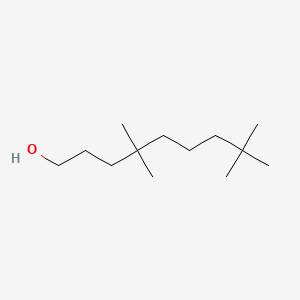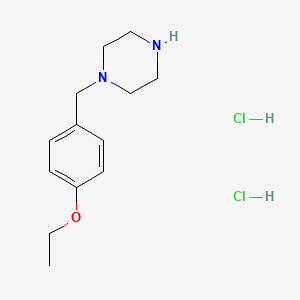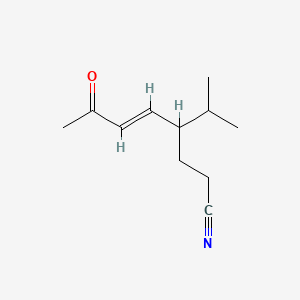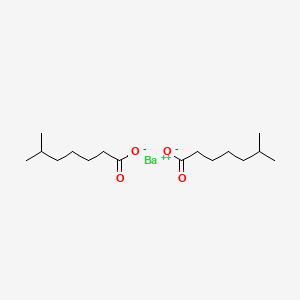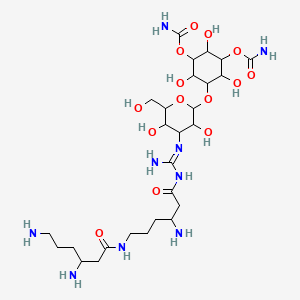
Bis(neodecanoato-O)oxotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(neodecanoato-O)oxotitanium: is a chemical compound with the molecular formula C20H40O5Ti and a molecular weight of 408.3956 g/mol . It is a titanium-based compound often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(neodecanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}4 + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ti(OOC}{10}\text{H}{19})_2\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(neodecanoato-O)oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds using suitable reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Applications De Recherche Scientifique
Chemistry: Bis(neodecanoato-O)oxotitanium is used as a precursor in the synthesis of various titanium-based materials, including catalysts and nanomaterials. Its unique properties make it suitable for applications in catalysis and material science .
Biology and Medicine: In biological and medicinal research, this compound and its derivatives have been studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its stability and reactivity make it an essential component in various formulations .
Mécanisme D'action
The mechanism by which bis(neodecanoato-O)oxotitanium exerts its effects involves the interaction of the titanium center with target molecules. The titanium atom can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action .
Comparaison Avec Des Composés Similaires
- Titanium(IV) isopropoxide (Ti(OiPr)4)
- Titanium(IV) butoxide (Ti(OBu)4)
- Titanium(IV) ethoxide (Ti(OEt)4)
Comparison: Bis(neodecanoato-O)oxotitanium is unique due to its neodecanoate ligands, which provide distinct steric and electronic properties compared to other titanium alkoxides. This uniqueness makes it particularly suitable for specific applications where other titanium compounds may not perform as effectively .
Propriétés
Numéro CAS |
71965-01-0 |
|---|---|
Formule moléculaire |
C20H40O5Ti |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
7,7-dimethyloctanoic acid;oxotitanium |
InChI |
InChI=1S/2C10H20O2.O.Ti/c2*1-10(2,3)8-6-4-5-7-9(11)12;;/h2*4-8H2,1-3H3,(H,11,12);; |
Clé InChI |
NBHPZPXNWRQWEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O=[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






